3-Bromo-4-isopropylpyridine

Physicochemical Properties Thermal Analysis Purification

3-Bromo-4-isopropylpyridine (CAS 90731-96-7) is a halogenated heteroaromatic building block belonging to the substituted pyridine class. Its structure features a bromine atom at the 3-position, which serves as a reactive handle for cross-coupling chemistries, and a sterically distinct isopropyl group at the 4-position, which modulates both the electronic density of the ring and the compound's physicochemical profile.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 90731-96-7
Cat. No. B049188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-isopropylpyridine
CAS90731-96-7
SynonymsPYRIDINE, 3-BROMO-4-(1-METHYLETHYL)-; 3-Bromo-4-isopropylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NC=C1)Br
InChIInChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3
InChIKeyWSNTVJABNWFYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-isopropylpyridine (CAS 90731-96-7): Procurement-Specific Physicochemical & Reactivity Baseline


3-Bromo-4-isopropylpyridine (CAS 90731-96-7) is a halogenated heteroaromatic building block belonging to the substituted pyridine class [1]. Its structure features a bromine atom at the 3-position, which serves as a reactive handle for cross-coupling chemistries, and a sterically distinct isopropyl group at the 4-position, which modulates both the electronic density of the ring and the compound's physicochemical profile . Understanding its specific, quantifiable properties is essential for rational procurement and for distinguishing it from its closest in-class analogs.

Why Generic 3-Bromo-4-isopropylpyridine Substitution with Closest Analogs Fails: A Physicochemical and Reactivity Basis for Selection


Substituting 3-Bromo-4-isopropylpyridine with its closest structural analogs, such as 3-Bromo-4-methylpyridine or 3-Bromo-4-ethylpyridine, is not straightforward in research and development workflows. Even minor alterations to the 4-position alkyl substituent (e.g., methyl vs. isopropyl) introduce quantifiable differences in boiling point , density , and acid dissociation constant (pKa) . These physicochemical variations directly impact critical downstream processes, including purification by distillation, reaction solvent selection, and chromatographic behavior. Furthermore, the steric and electronic influence of the isopropyl group on the pyridine ring alters reactivity in cross-coupling reactions , which can affect yield and selectivity in key bond-forming steps. Therefore, relying on a seemingly similar analog introduces uncontrolled and measurable variability, which is documented in the quantitative evidence that follows.

3-Bromo-4-isopropylpyridine Procurement Guide: Quantified Differentiation vs. Closest Analogs


Boiling Point Differential: 3-Bromo-4-isopropylpyridine vs. 3-Bromo-4-ethylpyridine and 3-Bromo-4-methylpyridine

The introduction of a branched isopropyl group at the 4-position increases the boiling point of 3-Bromo-4-isopropylpyridine relative to its straight-chain n-propyl analog and its shorter ethyl and methyl counterparts . This quantifiable difference is critical for designing distillation-based purification protocols and for predicting volatility in reaction systems.

Physicochemical Properties Thermal Analysis Purification

Density Differential: 3-Bromo-4-isopropylpyridine vs. 3-Bromo-4-methylpyridine and 3-Chloro-4-isopropylpyridine

The density of 3-Bromo-4-isopropylpyridine is significantly lower than that of its methyl-substituted analog and is distinct from its chloro-isostere . Density is a critical parameter for accurate volumetric dispensing, reaction scale-up calculations, and predicting phase behavior in biphasic systems.

Physical Properties Material Handling Formulation

Acidity Constant (pKa) Comparison: 3-Bromo-4-isopropylpyridine vs. 3-Bromo-4-methylpyridine and 3-Bromo-4-ethylpyridine

The pKa of the pyridine nitrogen in 3-Bromo-4-isopropylpyridine is distinct from that of its methyl and ethyl analogs . This subtle difference in basicity influences its behavior in aqueous extractions, its retention time on silica gel or reverse-phase HPLC, and its protonation state under various reaction conditions.

Acid-Base Chemistry Chromatography Reaction Selectivity

Reactivity Advantage: 3-Bromo-4-isopropylpyridine as a Preferred Substrate in Transition-Metal Catalyzed Cross-Couplings vs. Chloro- or Iodo- Analogs

While direct kinetic data for 3-Bromo-4-isopropylpyridine is scarce in public literature, its reactivity can be robustly inferred from established class-level principles of cross-coupling. As an aryl bromide, it occupies a privileged 'sweet spot' of reactivity [1]. It is significantly more reactive than aryl chlorides (like 3-Chloro-4-isopropylpyridine) in oxidative addition, the rate-limiting step for many Pd-catalyzed reactions. Simultaneously, it is generally less prone to unwanted side reactions, such as homocoupling, than the more labile aryl iodides [1]. This predictable and balanced reactivity profile makes it the intermediate of choice for developing efficient and high-yielding cross-coupling sequences.

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Steric and Electronic Modulation: 3-Bromo-4-isopropylpyridine vs. 4-Bromo-3-isopropylpyridine (Regioisomer)

The precise positioning of the bromine and isopropyl substituents is a critical determinant of both reactivity and biological interaction. 3-Bromo-4-isopropylpyridine (3-Br) and its regioisomer, 4-Bromo-3-isopropylpyridine (4-Br) [1], possess identical molecular weights but drastically different chemical and biological properties due to the altered electron density and steric environment around the pyridine ring. While direct comparative assay data is not publicly available for this specific pair, the fundamental principle of regioisomerism dictates that they are non-interchangeable in any stereoelectronically sensitive application, such as drug discovery or ligand design [2].

Regioselectivity Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for 3-Bromo-4-isopropylpyridine (CAS 90731-96-7) in Scientific Procurement


Advanced Cross-Coupling for Novel Biaryl Synthesis

This scenario leverages the compound's identity as an aryl bromide, which is the optimal balance of reactivity and stability for transition-metal-catalyzed cross-coupling reactions . A synthetic chemist procuring this compound is doing so to intentionally install a 4-isopropylpyridine moiety into a larger, complex target molecule via Suzuki-Miyaura, Negishi, or Stille couplings. The choice over the 4-methyl analog is driven by the specific lipophilicity (logP ~2.97) and steric profile required for the final target's activity, which the isopropyl group provides [1].

Medicinal Chemistry Scaffold Decoration in SAR Studies

In a drug discovery program, this compound serves as a key intermediate for exploring the structure-activity relationship (SAR) around a pyridine-containing core. The 4-isopropyl group is a specific steric and lipophilic probe . The 3-bromo handle allows for the systematic exploration of different aryl, heteroaryl, or amine substituents. Its procurement over the 4-Bromo-3-isopropylpyridine regioisomer is non-negotiable, as the substitution pattern is directly linked to the designed pharmacophore hypothesis and the compound's binding to a biological target [1].

Specialty Agrochemical Intermediate Synthesis

The physicochemical properties of 3-Bromo-4-isopropylpyridine, particularly its predicted boiling point (229.4 °C) and density (1.343 g/cm³) , differentiate it from lower-molecular-weight analogs [1]. These properties can influence the physical behavior and formulation characteristics of the final agrochemical product. The 3-bromo group serves as a versatile handle for further functionalization in the synthesis of active ingredients where the 4-isopropylpyridine fragment imparts specific bioactivity or environmental stability.

Material Science: Synthesis of Tailored Ligands and Linkers

The bifunctional nature of this compound (halogen for cross-coupling, nitrogen for coordination) makes it a valuable building block for constructing advanced materials, such as ligands for catalysis or linkers in Metal-Organic Frameworks (MOFs). The steric bulk of the isopropyl group at the 4-position can be used to control the geometry of the resulting coordination complex or to introduce a specific degree of hydrophobicity into a porous material. The predictable reactivity of the aryl bromide ensures efficient incorporation into these larger architectures.

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